molecular formula C18H18N2O2 B13810404 1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone

1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone

Cat. No.: B13810404
M. Wt: 294.3 g/mol
InChI Key: MFRHEJJAXGKJIQ-UHFFFAOYSA-N
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Description

1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone is a chemical compound belonging to the class of imidazolidinones. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms. The presence of acetyl, methyl, and diphenyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications .

Chemical Reactions Analysis

1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone involves its interaction with molecular targets through its functional groups. The acetyl and diphenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

1-Acetyl-2-methyl-5,5-diphenyl-4-imidazolidinone can be compared with other imidazolidinones, such as:

    1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base.

    Hetacillin: A drug featuring the imidazolidinone ring.

    Spiroxatrine: Another drug with a similar structure.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1-acetyl-2-methyl-5,5-diphenylimidazolidin-4-one

InChI

InChI=1S/C18H18N2O2/c1-13-19-17(22)18(20(13)14(2)21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,19,22)

InChI Key

MFRHEJJAXGKJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1NC(=O)C(N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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